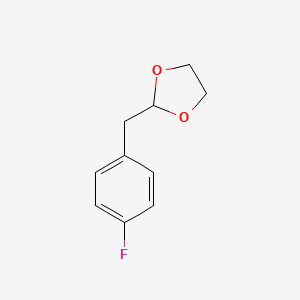

4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene

Description

IUPAC Nomenclature and Systematic Identification

4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene represents a systematically named organic compound that follows International Union of Pure and Applied Chemistry conventions for heterocyclic and aromatic nomenclature. The compound carries the Chemical Abstracts Service registry number 760211-55-0, which provides unambiguous identification within chemical databases and literature. Alternative systematic names include 2-[(4-fluorophenyl)methyl]-1,3-dioxolane and 1,3-Dioxolane, 2-[(4-fluorophenyl)methyl]-, reflecting different approaches to naming the same molecular structure.

The molecular formula C₁₀H₁₁FO₂ indicates the presence of ten carbon atoms, eleven hydrogen atoms, one fluorine atom, and two oxygen atoms, resulting in a molecular weight of 182.19 grams per mole. This composition reflects the combination of a fluorinated benzene ring system with a dioxolane heterocycle connected through a methylene bridge. The systematic identification also includes various synonyms such as 2-(4-Fluorobenzyl)-1,3-dioxolane, which emphasizes the benzyl linkage between the aromatic and heterocyclic components.

The compound's structural designation indicates para-substitution on the benzene ring, where the fluorine atom occupies the 4-position relative to the dioxolane-containing substituent. This positional relationship is crucial for understanding the compound's electronic properties and potential reactivity patterns. The 1,3-dioxolane ring system contributes significant structural complexity through its five-membered heterocyclic framework containing two oxygen atoms in a 1,3-relationship.

Crystallographic Studies and X-ray Diffraction Analysis

While specific single-crystal X-ray diffraction data for this compound were not extensively documented in the available literature, related dioxolane derivatives provide valuable insights into the crystallographic behavior of this compound class. Comparative analysis with structurally similar compounds, such as (4S,5S)-2-(2-Fluorophenyl)-1,3-dioxolane-4,5-dicarboxamide, reveals important crystallographic features characteristic of fluorinated dioxolane systems.

Related crystallographic studies demonstrate that dioxolane rings typically adopt chair conformations in solid-state structures, with the heterocyclic ring displaying characteristic bond lengths and angles. The dioxane ring systems in similar compounds show best planes that make significant dihedral angles with attached phenyl rings, typically ranging from 40 to 45 degrees. These conformational preferences are influenced by both steric interactions and electronic effects arising from the fluorine substitution pattern.

The crystallographic analysis of related fluorinated dioxolane compounds indicates that intermolecular interactions play crucial roles in crystal packing arrangements. Hydrogen bonding patterns, particularly those involving fluorine atoms, contribute significantly to the stabilization of crystal structures. The presence of fluorine atoms enables the formation of specific intermolecular contacts that influence the overall crystal architecture and potentially affect physical properties such as melting points and solubility characteristics.

Crystal structure determinations of analogous compounds reveal that the dioxolane ring geometry remains relatively consistent across different substitution patterns, with characteristic oxygen-carbon bond lengths and ring angles that reflect the inherent stability of the five-membered heterocyclic system. The fluorine substitution on the benzene ring introduces electronic effects that can influence intermolecular interactions and crystal packing efficiency.

Conformational Analysis through NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopic analysis provides essential information about the conformational behavior and dynamic properties of this compound in solution. The compound's structure contains multiple rotatable bonds that enable conformational flexibility, particularly around the methylene bridge connecting the dioxolane ring to the fluorinated benzene system. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that reflect the compound's structural features and conformational preferences.

The dioxolane ring protons typically appear as complex multiplets in the 4.0-5.0 parts per million region, reflecting the characteristic chemical shifts of protons adjacent to oxygen atoms in cyclic ethers. The methylene bridge protons connecting the dioxolane ring to the benzene system exhibit distinct coupling patterns that provide information about the preferred conformational arrangements around this critical structural linkage. These coupling patterns are influenced by both the electronic effects of the fluorine substitution and the conformational preferences of the dioxolane ring system.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers additional insights into the electronic environment of the fluorine substituent and its influence on the overall molecular conformation. The fluorine chemical shift provides information about the electronic density distribution and potential through-space interactions with other molecular components. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework connectivity and provides quantitative information about the electronic effects of fluorine substitution on the aromatic ring system.

Temperature-dependent Nuclear Magnetic Resonance studies of related dioxolane derivatives indicate that these compounds typically exhibit restricted rotation around certain bonds, leading to observable conformational effects on Nuclear Magnetic Resonance timescales. The activation barriers for conformational interconversion processes provide insights into the relative stabilities of different rotational isomers and the factors controlling conformational equilibria in solution.

Computational Molecular Modeling and DFT Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of this compound. Computational studies of related fluorinated dioxolane systems demonstrate that modern quantum chemical methods accurately reproduce experimental geometries and provide reliable predictions of molecular properties. The electronic structure calculations reveal the influence of fluorine substitution on the overall electronic density distribution and molecular orbital characteristics.

Geometry optimization calculations indicate that the preferred molecular conformation involves specific dihedral angles between the benzene ring and the dioxolane system, which are determined by the balance between steric interactions and electronic effects. The fluorine atom's high electronegativity significantly influences the electronic properties of the benzene ring, creating regions of altered electron density that affect both intramolecular and intermolecular interactions. These electronic effects are quantitatively described through molecular orbital analysis and electrostatic potential calculations.

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVWZQFTPHOULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645880 | |

| Record name | 2-[(4-Fluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760211-55-0 | |

| Record name | 2-[(4-Fluorophenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760211-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Fluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene typically involves the reaction of 1-fluorobenzene with 1,3-dioxolane in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted benzene derivatives.

Applications De Recherche Scientifique

Overview

4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is a specialized organic compound notable for its unique structural features, including a fluorobenzene ring and a dioxolane moiety. This compound has garnered attention due to its diverse applications in scientific research, particularly in organic synthesis, biological studies, and industrial processes.

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its fluorine atom enhances the reactivity of the compound, making it valuable for:

- Formation of Complex Molecules : The compound can be used to synthesize various fluorinated organic compounds, which are essential in pharmaceuticals and agrochemicals.

- Click Chemistry : It plays a role in click chemistry reactions, facilitating the formation of carbon-carbon bonds through its reactive functionalities.

Biological Studies

The compound has shown potential in biological research due to its interaction with cellular mechanisms:

- Enzyme Interactions : It is known to interact with enzymes such as cytochrome P450, influencing metabolic pathways and the synthesis of biologically relevant compounds.

- Cellular Effects : Research indicates that this compound can modulate signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation.

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Specialty Chemicals : Its unique properties make it suitable for developing advanced materials with specific characteristics.

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance performance properties such as thermal stability and chemical resistance .

Case Study 1: Synthesis of Fluorinated Derivatives

A study explored the synthesis of glycerol-fluorinated triazole derivatives using compounds similar to this compound. These derivatives demonstrated significant fungicidal activity against Colletotrichum gloesporioides, outperforming traditional fungicides like tebuconazole. This highlights the potential for developing new agrochemicals based on fluorinated compounds .

| Compound Name | Structure | Activity (ED50) |

|---|---|---|

| 4d | Structure | 59.14 µg/mL |

| Tebuconazole | N/A | 61.35 µg/mL |

Case Study 2: Applications in Click Chemistry

Research involving the use of this compound as a latent catalyst in click reactions demonstrated its efficacy in synthesizing complex triazole derivatives. These derivatives exhibited promising properties for drug development and material science applications .

Mécanisme D'action

The mechanism of action of 4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Positional Isomers: 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene

A positional isomer, 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene (CAS: 842123-94-8), differs in the placement of the dioxolane-methyl group at the ortho position of the benzene ring instead of the para position. This subtle structural variation can significantly alter physicochemical properties:

- In contrast, the ortho isomer may experience steric hindrance or altered electronic interactions.

- Synthetic Utility : The para isomer’s symmetry may favor regioselective reactions in cross-coupling or functionalization processes, whereas the ortho isomer’s proximity of substituents could limit reactivity .

Boron-Containing Analog: 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)fluorobenzene

This compound (CAS: 173341-99-6) replaces the dioxolane ring with a 1,3,2-dioxaborinane ring, introducing a boron atom. Key differences include:

- Reactivity : The boron center enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the dioxolane-based compound.

- Stability : The dioxaborinane ring may hydrolyze more readily under acidic or aqueous conditions compared to the dioxolane, which is typically more stable .

| Property | 4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene | 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)fluorobenzene |

|---|---|---|

| Ring Type | Dioxolane | Dioxaborinane |

| Heteroatom | Oxygen | Boron |

| Molecular Weight | Not provided | 222.06 g/mol |

| Key Reactivity | Limited to substitution or oxidation | Suzuki cross-coupling |

Herbicide Antidotes with Dioxolane Substituents

Compounds like α-[(1,3-dioxolan-2-ylmethoxy)imino]-benzeneacetonitrile (from ) utilize the dioxolane group as part of herbicide antidotes. Key contrasts:

- Application : These derivatives act as protective agents in agriculture, leveraging the dioxolane’s stability and solubility. The main compound’s fluorobenzene core may instead be tailored for electronic or steric effects in synthesis.

- Functional Groups: The antidote compounds integrate imino or oxime groups, enabling specific interactions with herbicide targets, whereas the main compound’s simplicity offers broader synthetic flexibility .

Halogenated Derivatives: 1-Bromo-3-(1,3-dioxolan-2-yl)-4-fluorobenzene

This brominated analog (CAS: 679840-30-3) replaces the methylene bridge with a direct dioxolane attachment and substitutes bromine for fluorine at position 4. Differences include:

- Reactivity : Bromine’s higher atomic weight and polarizability may enhance electrophilic substitution rates compared to fluorine.

Activité Biologique

4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is a compound that combines a fluorobenzene moiety with a dioxolane functional group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Fluorobenzene ring : Contributes to its reactivity and interaction with biological systems.

- Dioxolane ring : A five-membered cyclic ether that enhances solubility and stability.

Molecular Formula : CHFO

Molecular Weight : 182.20 g/mol

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction is crucial for its potential applications in drug development and medicinal chemistry.

Antimicrobial Activity

Research has indicated that derivatives of dioxolanes exhibit significant antibacterial and antifungal activities. For example, a study on similar compounds showed promising results against Candida albicans and Staphylococcus aureus, suggesting that this compound may also possess antimicrobial properties .

| Compound | Target Pathogen | Activity (MIC µg/mL) |

|---|---|---|

| 4d | C. albicans | 59.14 |

| This compound | TBD | TBD |

Case Studies

A notable study synthesized several dioxolane derivatives and assessed their biological activity. The results indicated that compounds similar to this compound exhibited robust antifungal effects against pathogenic fungi. Specifically, the study highlighted the importance of the dioxolane structure in enhancing biological activity .

Another investigation focused on the synthesis of glycerol-fluorinated triazole derivatives, revealing that compounds containing dioxolane structures could surpass traditional fungicides in efficacy . This suggests that this compound might be explored further for agricultural applications.

Potential Applications

The compound's unique structure positions it as a potential candidate for:

Q & A

Synthesis and Purification

Basic Question : How can researchers optimize the synthesis of 4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene while ensuring high yield and purity? Methodological Answer :

- Suzuki-Miyaura Coupling : Use a boronic ester precursor (e.g., 4-substituted fluorobenzene derivatives with protected diols) to introduce the dioxolane group. For example, 4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)fluorobenzene (CAS 173341-99-6) can serve as a coupling partner .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol to isolate the product. Monitor purity via GC (>95.0% purity threshold) .

Advanced Question : What strategies address regioselectivity challenges when functionalizing the fluorobenzene ring with bulky dioxolane groups? Methodological Answer :

- Steric and Electronic Analysis : Use computational tools (DFT calculations) to predict steric hindrance and electronic effects of substituents. For example, meta-substitution may reduce steric clashes compared to ortho/para positions.

- Directed Ortho-Metalation : Introduce directing groups (e.g., sulfonamides) to control substitution patterns before installing the dioxolane moiety .

Structural Characterization

Basic Question : What spectroscopic techniques are most effective for confirming the structure of this compound? Methodological Answer :

- NMR Spectroscopy :

- X-ray Crystallography : Resolve the solid-state structure to confirm bond angles and spatial arrangement of the dioxolane ring .

Advanced Question : How can dynamic NMR studies elucidate conformational flexibility in the dioxolane ring? Methodological Answer :

- Variable-Temperature NMR : Monitor coalescence of dioxolane proton signals at elevated temperatures to determine rotational barriers.

- NOESY Experiments : Detect spatial proximity between dioxolane oxygen and aromatic protons, revealing preferred conformations .

Reactivity and Stability

Basic Question : How does the dioxolane group influence the stability of this compound under acidic or basic conditions? Methodological Answer :

- Acidic Hydrolysis : The dioxolane ring is prone to cleavage in strong acids (e.g., HCl/H₂O), yielding a diol intermediate. Monitor via TLC or HPLC .

- Base Stability : Under mild basic conditions (pH 7–9), the compound remains stable, but prolonged exposure to strong bases (e.g., NaOH) may degrade the dioxolane .

Advanced Question : Can the fluorine atom participate in nucleophilic aromatic substitution (SNAr) reactions despite steric hindrance from the dioxolane group? Methodological Answer :

- Kinetic Studies : Compare reaction rates with fluorobenzene analogs lacking bulky substituents. Use activating groups (e.g., nitro) to enhance SNAr reactivity.

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/Cu) to facilitate cross-coupling at the fluorine site .

Applications in Catalysis and Material Science

Basic Question : How can this compound serve as a ligand in transition-metal catalysis? Methodological Answer :

- Coordination Studies : Test its ability to bind metals (e.g., Pd, Cu) via dioxolane oxygen atoms. Use UV-Vis spectroscopy to monitor complex formation.

- Catalytic Screening : Evaluate performance in Suzuki or Heck reactions, comparing yields with traditional ligands .

Advanced Question : What role does the dioxolane group play in enantioselective catalysis? Methodological Answer :

- Chiral Derivatives : Synthesize enantiopure dioxolane analogs and test in asymmetric catalysis (e.g., aldol reactions).

- Computational Modeling : Use molecular docking to predict interactions between chiral ligands and substrates .

Biological and Toxicological Profiling

Basic Question : What methodologies assess the acute toxicity of this compound? Methodological Answer :

- OECD Guidelines : Conduct oral LD50 tests in rodent models. For example, related dioxolane derivatives show LD50 values >1000 mg/kg in rats .

- In Vitro Assays : Use HepG2 cell lines to measure cytotoxicity (IC50) via MTT assays .

Advanced Question : Can this compound interact with neurotransmitter receptors, and how can this be validated? Methodological Answer :

- Molecular Docking : Simulate binding to GABA or serotonin receptors using AutoDock Vina.

- Radioligand Displacement Assays : Compete with ³H-labeled ligands (e.g., flumazenil) to quantify receptor affinity .

Computational and Mechanistic Studies

Basic Question : How can DFT calculations optimize the geometry of this compound? Methodological Answer :

- Software : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to minimize energy and calculate vibrational frequencies.

- Electrostatic Potential Maps : Visualize electron-rich regions (dioxolane oxygens) for reactivity predictions .

Advanced Question : What mechanistic insights can MD simulations provide about solvation effects on dioxolane ring dynamics? Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.